4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Various substituted pyrazoles used in medicinal chemistry
Uniqueness
4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is unique due to its specific structure, which combines a pyrazole ring with a butanol moiety. This combination allows for unique interactions and applications that may not be possible with other pyrazole derivatives .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
4-[(1,5-dimethylpyrazol-4-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-9-10(8-12-13(9)2)7-11-5-3-4-6-14/h8,11,14H,3-7H2,1-2H3 |
InChI Key |
QVFQNIVJCUECDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCCCO |
Origin of Product |
United States |
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